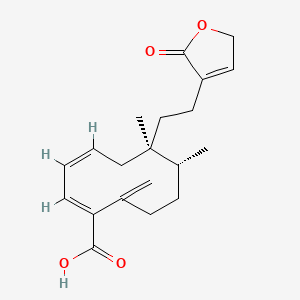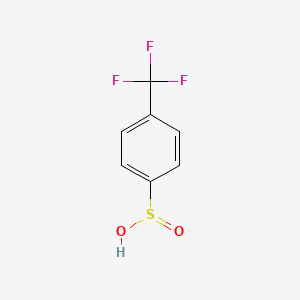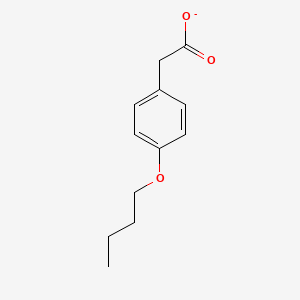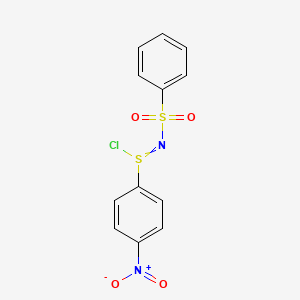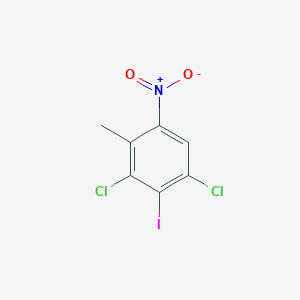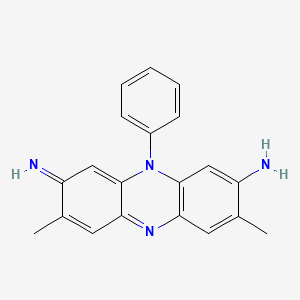
2,2'-(Propane-2,2-diyl)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-2,2-diyl)dithiophene is an organic compound that belongs to the class of dithiophenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions. The Corey–Fuchs reaction is used to convert aldehydes to terminal alkynes, which are then coupled with thiophene derivatives to form the desired dithiophene compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Propane-2,2-diyl)dithiophene are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions
2,2’-(Propane-2,2-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
科学的研究の応用
2,2’-(Propane-2,2-diyl)dithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: It serves as a building block for the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.
Sensing: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Fluorescent Probes: It is used in the design of fluorescent probes for biological imaging and detection of explosives
作用機序
The mechanism by which 2,2’-(Propane-2,2-diyl)dithiophene exerts its effects is primarily related to its electronic properties. The compound can participate in π-conjugation, which enhances its ability to conduct electricity and interact with light. This π-conjugation allows the compound to act as an efficient charge carrier in electronic devices and as a light-absorbing material in photovoltaic applications .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler dithiophene derivative with similar electronic properties but lacking the propane-2,2-diyl group.
Thieno[3,2-b]thiophene: Another sulfur-containing heterocycle with enhanced electronic properties due to its fused ring structure.
Uniqueness
2,2’-(Propane-2,2-diyl)dithiophene is unique due to the presence of the propane-2,2-diyl group, which can influence its electronic properties and reactivity. This structural feature can enhance the compound’s stability and its ability to participate in π-conjugation, making it a valuable building block for advanced materials in organic electronics and photovoltaics .
特性
CAS番号 |
2455-64-3 |
|---|---|
分子式 |
C11H12S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
2-(2-thiophen-2-ylpropan-2-yl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 |
InChIキー |
GLBZUEUNJBRBHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CS1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


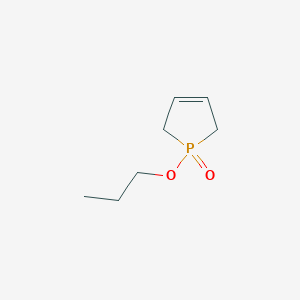
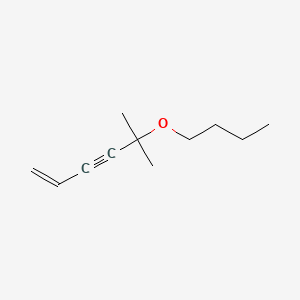

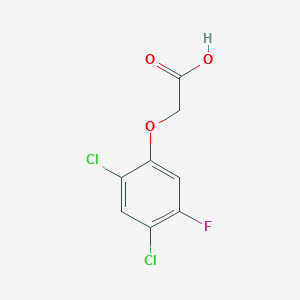
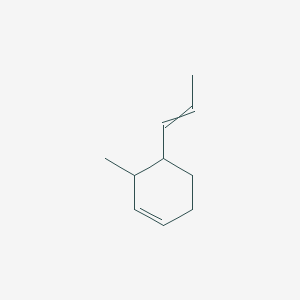
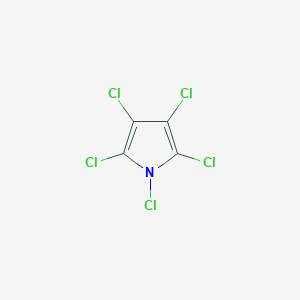
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)

